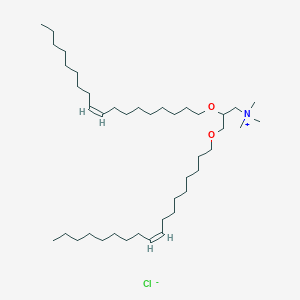

DOTMA

Description

Propriétés

IUPAC Name |

2,3-bis[(Z)-octadec-9-enoxy]propyl-trimethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H84NO2.ClH/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-44-41-42(40-43(3,4)5)45-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2;/h20-23,42H,6-19,24-41H2,1-5H3;1H/q+1;/p-1/b22-20-,23-21-; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDGWQMRUWMSZIU-LQDDAWAPSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCCOCC(C[N+](C)(C)C)OCCCCCCCCC=CCCCCCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCCOCC(C[N+](C)(C)C)OCCCCCCCC/C=C\CCCCCCCC.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H84ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

670.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104162-48-3 | |

| Record name | N-(1-(2,3-Dioleyloxy)propyl)-N,N,N-trimethylammonium | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104162483 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of N-(1-(2,3-dioleyloxy)propyl)-N,N,N-trimethylammonium chloride (DOTMA)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(1-(2,3-dioleyloxy)propyl)-N,N,N-trimethylammonium chloride (DOTMA), a widely utilized cationic lipid for gene therapy and drug delivery applications. This document details a representative synthetic protocol, presents key quantitative data in a structured format, and illustrates the synthetic pathway and its mechanism of action in gene delivery through detailed diagrams.

Introduction

N-(1-(2,3-dioleyloxy)propyl)-N,N,N-trimethylammonium chloride, commonly known as this compound, is a synthetic cationic lipid that has become a cornerstone in non-viral gene delivery systems. Its amphiphilic structure, comprising a positively charged headgroup and two hydrophobic oleyl chains, allows it to form stable complexes with negatively charged nucleic acids, such as plasmid DNA and siRNA. These lipid-nucleic acid complexes, termed lipoplexes, facilitate the transport of genetic material across the cell membrane, enabling efficient transfection. The ether linkages between the oleyl chains and the propyl backbone contribute to its chemical stability compared to ester-linked counterparts like DOTAP.

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process, which generally involves the formation of a dialkoxypropane backbone followed by the introduction of the quaternary ammonium headgroup. Below is a representative experimental protocol for the synthesis of this compound.

Experimental Protocol: A Representative Synthesis of this compound

This protocol is a representative method and may require optimization based on specific laboratory conditions and desired scale.

Step 1: Synthesis of 1,2-di-O-oleylglycerol

-

Reaction: Etherification of 3-chloro-1,2-propanediol with oleyl alcohol.

-

Materials:

-

3-chloro-1,2-propanediol

-

Oleyl alcohol

-

Sodium hydride (NaH) as a strong base

-

Anhydrous N,N-Dimethylformamide (DMF) as solvent

-

Diethyl ether

-

Saturated ammonium chloride solution

-

Anhydrous magnesium sulfate

-

-

Procedure:

-

To a solution of oleyl alcohol (2.2 equivalents) in anhydrous DMF, sodium hydride (2.5 equivalents) is added portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

-

The mixture is stirred at room temperature for 1 hour to ensure the formation of the alkoxide.

-

A solution of 3-chloro-1,2-propanediol (1.0 equivalent) in anhydrous DMF is added dropwise to the reaction mixture at 0 °C.

-

The reaction mixture is then heated to 80 °C and stirred for 12-16 hours.

-

After cooling to room temperature, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

-

The product is extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

-

The crude product, 1,2-di-O-oleyl-3-chloropropane, is purified by column chromatography on silica gel.

-

Step 2: Synthesis of 1,2-di-O-oleyl-3-(dimethylamino)propane

-

Reaction: Amination of 1,2-di-O-oleyl-3-chloropropane with dimethylamine.

-

Materials:

-

1,2-di-O-oleyl-3-chloropropane

-

Anhydrous dimethylamine solution in a suitable solvent (e.g., THF or ethanol)

-

Potassium carbonate as a base

-

-

Procedure:

-

1,2-di-O-oleyl-3-chloropropane is dissolved in an excess of dimethylamine solution.

-

Potassium carbonate (2.0 equivalents) is added to the mixture.

-

The reaction is stirred in a sealed vessel at 60-70 °C for 24 hours.

-

The solvent is evaporated, and the residue is partitioned between water and diethyl ether.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude tertiary amine.

-

Purification is performed by column chromatography on silica gel.

-

Step 3: Synthesis of N-(1-(2,3-dioleyloxy)propyl)-N,N,N-trimethylammonium chloride (this compound)

-

Reaction: Quaternization of 1,2-di-O-oleyl-3-(dimethylamino)propane with methyl iodide followed by chloride ion exchange.

-

Materials:

-

1,2-di-O-oleyl-3-(dimethylamino)propane

-

Methyl iodide (CH₃I)

-

Anhydrous acetonitrile or DMF as solvent

-

Anion-exchange resin (chloride form)

-

-

Procedure:

-

1,2-di-O-oleyl-3-(dimethylamino)propane is dissolved in anhydrous acetonitrile.

-

An excess of methyl iodide (3-5 equivalents) is added, and the mixture is stirred at room temperature for 24-48 hours in the dark.

-

The solvent and excess methyl iodide are removed under reduced pressure to yield the crude iodide salt.

-

The crude product is then dissolved in a suitable solvent and passed through a column packed with an anion-exchange resin in the chloride form to replace the iodide ion with a chloride ion.

-

The eluent containing the final product is collected, and the solvent is evaporated to yield this compound as a waxy solid.

-

The final product is dried under high vacuum.

-

Data Presentation

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₄₂H₈₄ClNO₂ |

| Molecular Weight | 670.58 g/mol |

| Appearance | White to off-white waxy solid |

| Solubility | Soluble in chloroform, ethanol, and methanol. Insoluble in water. |

| CAS Number | 104162-48-3 |

Table 2: Representative Quantitative Data for this compound Synthesis

| Step | Product | Starting Material | Representative Yield (%) | Purification Method |

| 1 | 1,2-di-O-oleyl-3-chloropropane | 3-chloro-1,2-propanediol | 70-80 | Column Chromatography |

| 2 | 1,2-di-O-oleyl-3-(dimethylamino)propane | 1,2-di-O-oleyl-3-chloropropane | 60-70 | Column Chromatography |

| 3 | This compound | 1,2-di-O-oleyl-3-(dimethylamino)propane | 85-95 | Anion-Exchange Chromatography |

Table 3: Spectroscopic Characterization Data for this compound (Representative)

| Technique | Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ 5.35 (m, 4H, -CH=CH-), 3.6-3.8 (m, 7H, glycerol backbone), 3.45 (s, 9H, -N⁺(CH₃)₃), 2.0 (m, 8H, -CH₂-CH=), 1.5-1.6 (m, 4H, -O-CH₂-CH₂-), 1.2-1.4 (m, 44H, -(CH₂)n-), 0.88 (t, 6H, -CH₃) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 130.0 (-CH=CH-), 77.2, 71.5, 68.9, 66.5 (glycerol backbone and adjacent carbons), 54.3 (-N⁺(CH₃)₃), 31.9, 29.8, 29.5, 29.3, 29.1, 27.2, 26.1, 22.7 (aliphatic carbons), 14.1 (-CH₃) |

| Mass Spectrometry (ESI-MS) | m/z: 634.6 [M-Cl]⁺ |

Visualizations

Synthetic Pathway of this compound

This compound-Mediated Gene Delivery Workflow

Conclusion

This technical guide provides a foundational understanding of the synthesis of this compound, a critical component in modern gene delivery and therapy. The provided representative protocol, along with the quantitative and characterization data, offers a valuable resource for researchers in the field. The visualized synthetic pathway and gene delivery mechanism further elucidate the core concepts for professionals in drug development. The continued optimization of the synthesis and formulation of cationic lipids like this compound will undoubtedly play a pivotal role in the advancement of genetic medicine.

Physicochemical Properties of DOTAP Liposomes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) liposomes, a widely utilized cationic lipid for non-viral gene and drug delivery. This document details the formulation, characterization, and cellular interaction of DOTAP-based liposomal systems, presenting quantitative data in structured tables, outlining detailed experimental protocols, and visualizing key biological pathways.

Core Physicochemical Properties

DOTAP liposomes are synthetic vesicles composed of a lipid bilayer that entraps an aqueous core. Their cationic nature, conferred by the quaternary ammonium headgroup of DOTAP, is central to their function, facilitating interaction with negatively charged molecules like nucleic acids and cell membranes. The physicochemical characteristics of DOTAP liposomes are critical determinants of their stability, efficiency, and biocompatibility as delivery vectors.

Composition and Formulation

DOTAP is often formulated with helper lipids, such as cholesterol (Chol) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE), to modulate the properties of the liposomes. Cholesterol is known to increase the stability and rigidity of the lipid bilayer, while DOPE, a fusogenic lipid, can enhance the endosomal escape of the payload.

Table 1: Representative Formulations of DOTAP Liposomes and Their Physicochemical Properties

| Liposome Composition (Molar Ratio) | Mean Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Reference |

| DOTAP:Chol (1:1) | 128 | Not Reported | +66 | Not Applicable | [1] |

| DOTAP:Chol (2:1) | 415.1 ± 41 | 0.477 ± 0.02 | -21.6 ± 1.4 | Not Applicable | |

| DOTAP:Chol:ATRA (5:4:1) | 231 ± 2.35 | Not Reported | +6.4 ± 1.19 | 93.7 ± 3.6 (for ATRA) | |

| DOTAP:DOPE (1:1) | ~150 | < 0.2 | +45.1 ± 3.6 | Not Applicable | |

| EPC:DOTAP:DOPE | 113 ± 1.5 | 0.19 ± 0.01 | +48.7 ± 13.9 | Not Applicable |

EPC: Egg Phosphatidylcholine; ATRA: All-trans retinoic acid

Size and Zeta Potential

The size and surface charge (zeta potential) of DOTAP liposomes are critical parameters influencing their in vitro and in vivo behavior. The size affects their biodistribution and cellular uptake, while the positive zeta potential is essential for binding to nucleic acids and interacting with the negatively charged cell surface. These properties are typically measured using Dynamic Light Scattering (DLS).

Stability and Drug Loading

The stability of liposomal formulations is crucial for their shelf-life and therapeutic efficacy. Stability can be assessed by monitoring changes in size, PDI, and encapsulation efficiency over time under specific storage conditions. Drug loading can be achieved through passive or active methods, with the choice depending on the physicochemical properties of the drug.

Experimental Protocols

This section provides detailed methodologies for the preparation and characterization of DOTAP liposomes.

Liposome Preparation: Thin-Film Hydration Method

The thin-film hydration method is a common technique for preparing multilamellar vesicles (MLVs), which can then be downsized to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs).

Protocol:

-

Lipid Dissolution: Dissolve DOTAP and any helper lipids (e.g., cholesterol) in a suitable organic solvent, such as a chloroform:methanol mixture (2:1, v/v), in a round-bottom flask.

-

Film Formation: Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform lipid film on the inner wall of the flask.

-

Vacuum Drying: Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual organic solvent.

-

Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, PBS) by gentle rotation of the flask above the lipid's phase transition temperature. This process leads to the formation of MLVs.

-

Sizing (Optional): To obtain vesicles with a defined size and lamellarity, the MLV suspension can be subjected to sonication (using a probe or bath sonicator) or extrusion through polycarbonate membranes with a specific pore size.

Characterization of Physicochemical Properties

2.2.1. Size and Zeta Potential Measurement (Dynamic Light Scattering)

-

Sample Preparation: Dilute the liposome suspension in an appropriate buffer (e.g., PBS or deionized water) to a suitable concentration for DLS analysis.

-

Instrument Setup: Set the parameters on the DLS instrument, including the temperature, viscosity of the dispersant, and refractive index of the material.

-

Measurement: Place the diluted sample in a cuvette and perform the measurement. The instrument will report the average particle size (Z-average), polydispersity index (PDI), and zeta potential.

2.2.2. Morphological Characterization (Electron Microscopy)

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) can be used to visualize the shape and surface morphology of the liposomes.

-

Sample Preparation: Place a drop of the diluted liposome suspension on a carbon-coated copper grid (for TEM) or a sample stub (for SEM).

-

Staining (for TEM): For better contrast, negatively stain the sample with a solution of a heavy metal salt (e.g., uranyl acetate or phosphotungstic acid).

-

Imaging: After drying, visualize the sample under the electron microscope.

Drug Loading Protocols

2.3.1. Passive Loading

Hydrophobic drugs can be passively loaded by incorporating them into the lipid mixture during the film formation step. Hydrophilic drugs are encapsulated by dissolving them in the aqueous hydration buffer.

2.3.2. Active Loading (pH Gradient Method)

This method is particularly effective for ionizable drugs and can achieve high encapsulation efficiencies.

-

Liposome Preparation: Prepare liposomes with an acidic internal buffer (e.g., citrate buffer, pH 4.0).

-

Gradient Creation: Remove the external acidic buffer and replace it with a buffer of higher pH (e.g., PBS, pH 7.4) using techniques like dialysis or size exclusion chromatography. This creates a pH gradient across the liposome membrane.

-

Drug Incubation: Add the ionizable drug to the liposome suspension. The uncharged form of the drug will diffuse across the lipid bilayer into the acidic core.

-

Protonation and Trapping: Once inside, the drug becomes protonated and charged, preventing it from diffusing back out of the liposome, thus achieving high intra-liposomal concentrations.

Determination of Encapsulation Efficiency

Encapsulation efficiency (EE) is the percentage of the initial drug that is successfully entrapped within the liposomes.

-

Separation of Free Drug: Separate the unencapsulated drug from the liposomes using methods like size exclusion chromatography, dialysis, or ultracentrifugation.

-

Quantification: Quantify the amount of drug in the liposome fraction and the total amount of drug used. Common analytical techniques for drug quantification include UV-Vis spectrophotometry and High-Performance Liquid Chromatography (HPLC).

-

Calculation: EE (%) = (Amount of encapsulated drug / Total amount of drug) x 100

Cellular Uptake and Intracellular Trafficking

The cationic nature of DOTAP liposomes facilitates their interaction with the negatively charged cell surface, leading to cellular uptake primarily through endocytosis. The two main endocytic pathways involved are clathrin-mediated endocytosis and caveolin-mediated endocytosis.

Clathrin-Mediated Endocytosis

This is a receptor-mediated process that involves the formation of clathrin-coated pits at the plasma membrane.

Caption: Clathrin-mediated endocytosis of DOTAP liposomes.

Caveolin-Mediated Endocytosis

This pathway involves flask-shaped invaginations of the plasma membrane called caveolae, which are rich in cholesterol and the protein caveolin.

Caption: Caveolin-mediated endocytosis of DOTAP liposomes.

Experimental Workflow Overview

The following diagram illustrates a typical workflow for the preparation and characterization of drug-loaded DOTAP liposomes.

Caption: Workflow for DOTAP liposome preparation and analysis.

This guide provides a foundational understanding of the physicochemical properties of DOTAP liposomes. For successful application, researchers should carefully optimize and characterize their specific formulations based on the intended therapeutic agent and target application.

References

Structural Analysis of DOTAP and its Analogues: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cationic lipids are indispensable tools in modern drug delivery, particularly for the transfection of nucleic acids like plasmid DNA (pDNA), messenger RNA (mRNA), and small interfering RNA (siRNA). Among the vast array of cationic lipids developed, 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) has emerged as one of the most widely used and studied. Its popularity stems from its relative affordability, high efficiency in both in vitro and in vivo applications, and its biodegradable nature due to the presence of ester bonds.[1][2][3] This technical guide provides an in-depth analysis of the structural features of DOTAP and its analogues, focusing on the relationship between their chemical structure, physicochemical properties, and biological activity. We will delve into quantitative data, detailed experimental protocols, and the cellular pathways influenced by these cationic lipids.

The Core Structure of DOTAP

DOTAP is an amphiphilic molecule characterized by three key domains:

-

A positively charged headgroup: This quaternary ammonium group is responsible for the electrostatic interaction with the negatively charged phosphate backbone of nucleic acids, leading to the formation of lipoplexes.[4][5] It also facilitates the interaction of the lipoplexes with the anionic cell membrane.

-

A linker: In DOTAP, the headgroup is connected to the hydrophobic domain via a propanediol backbone with ester linkages. These ester bonds are susceptible to hydrolysis by cellular esterases, contributing to the biodegradability and reduced cytotoxicity of DOTAP compared to analogues with more stable ether linkages, such as DOTMA.[2][3]

-

A hydrophobic domain: This domain typically consists of two fatty acid chains. In the case of DOTAP, these are oleoyl chains, which are unsaturated and have a kinked structure. This feature is crucial for the fluidity of the lipid bilayer and the fusogenic properties of the liposomes, which are important for endosomal escape.[3]

The counterion associated with the cationic headgroup also plays a significant role in the physicochemical properties of DOTAP. For instance, the choice of a halide counterion, such as chloride (Cl⁻) versus iodide (I⁻), can affect the lipid packing, hydration of the headgroup, and the overall solubility of the lipid.[4][5]

Structure-Activity Relationships of DOTAP Analogues

The transfection efficiency and cytotoxicity of cationic lipids are intricately linked to their molecular structure. Systematic modifications of the headgroup, linker, and hydrophobic domains of DOTAP have provided valuable insights into these structure-activity relationships.

Impact of the Hydrophobic Domain

The length and degree of saturation of the alkyl chains in the hydrophobic domain significantly influence the stability and membrane fluidity of liposomes and lipoplexes, which in turn affect transfection efficiency. A systematic study of DOTAP analogues with varying saturated and unsaturated fatty acid chains reveals a strong correlation between these properties and gene transfer activity.

| Cationic Lipid | Hydrophobic Chains | Helper Lipid | Mean Particle Size (nm) | Zeta Potential (mV) | Transfection Efficiency (% of DOTAP) |

| DLTAP | 2 x C12:0 (Lauryl) | None | 350 ± 50 | +45 ± 5 | ~20 |

| DMTAP | 2 x C14:0 (Myristoyl) | None | 400 ± 60 | +50 ± 5 | ~60 |

| DPTAP | 2 x C16:0 (Palmitoyl) | None | 450 ± 70 | +55 ± 5 | ~80 |

| DSTAP | 2 x C18:0 (Stearoyl) | None | 500 ± 80 | +60 ± 5 | ~100 |

| DOTAP | 2 x C18:1 (Oleoyl) | None | 300 ± 40 | +50 ± 5 | 100 |

| DETAP | 2 x C18:1 (trans) (Elaidoyl) | None | 480 ± 70 | +58 ± 5 | ~110 |

Data adapted from Regelin et al., Biochimica et Biophysica Acta, 2000.

The Role of Helper Lipids

The inclusion of neutral "helper" lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or cholesterol, in DOTAP formulations can significantly enhance transfection efficiency.[3] DOPE, with its cone-shaped structure, promotes the formation of non-bilayer hexagonal (HII) phases, which are believed to facilitate membrane fusion and endosomal escape.[3] Cholesterol is known to modulate membrane fluidity and stability, which can also impact the effectiveness of gene delivery.[6]

Experimental Protocols

Synthesis of DOTAP Analogues

A general and straightforward method for the synthesis of DOTAP and its analogues involves a quasi-one-pot reaction.

Materials:

-

1-Amino-2,3-propanediol

-

Fatty acid chloride (e.g., oleoyl chloride for DOTAP)

-

Triethylamine

-

Methyl iodide or dimethyl sulfate

-

Anhydrous solvent (e.g., dichloromethane)

Procedure:

-

Dissolve 1-amino-2,3-propanediol in the anhydrous solvent.

-

Add triethylamine to the solution to act as a base.

-

Slowly add the fatty acid chloride (2 equivalents) to the reaction mixture at a low temperature (e.g., 0 °C) and stir.

-

Allow the reaction to proceed for several hours at room temperature to form the diamide.

-

After the acylation is complete, add the quaternizing agent (e.g., methyl iodide or dimethyl sulfate) in excess.

-

Stir the reaction mixture at room temperature for 24-48 hours.

-

The resulting cationic lipid will often precipitate out of the solution and can be purified by recrystallization.

Liposome Formulation by Thin-Film Hydration

This is a common method for preparing liposomes from DOTAP and other lipids.

Materials:

-

DOTAP and any helper lipids (e.g., cholesterol, DOPE)

-

Chloroform or a chloroform:methanol mixture (2:1, v/v)

-

Phosphate-buffered saline (PBS) or other aqueous buffer

Procedure:

-

Dissolve the desired lipids in the organic solvent in a round-bottom flask. The molar ratio of the lipids should be predetermined (e.g., DOTAP:cholesterol 2:1).[6]

-

Remove the organic solvent using a rotary evaporator to form a thin lipid film on the wall of the flask.

-

Further dry the lipid film under a high vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the lipid film by adding the aqueous buffer and vortexing or sonicating the mixture. This results in the formation of multilamellar vesicles (MLVs).

-

To obtain small unilamellar vesicles (SUVs) of a defined size, the MLV suspension can be subjected to probe sonication or extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm).

Characterization of Liposomes

-

Particle Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).

-

Zeta Potential: Measured using Laser Doppler Velocimetry to determine the surface charge of the liposomes.

-

Morphology: Visualized by Transmission Electron Microscopy (TEM).

In Vitro Transfection and Luciferase Reporter Gene Assay

This assay is used to quantify the efficiency of gene delivery.

Procedure:

-

Seed cells in a 24-well plate and allow them to adhere overnight.

-

On the day of transfection, prepare the lipoplexes by mixing the cationic lipid formulation with a reporter plasmid (e.g., pCMV-Luc, which expresses firefly luciferase). The lipid-to-DNA ratio should be optimized.

-

Incubate the lipid-DNA mixture for 20-30 minutes at room temperature to allow for complex formation.

-

Add the lipoplexes to the cells in serum-free media.

-

After 4-6 hours of incubation, replace the transfection medium with complete growth medium.

-

24-48 hours post-transfection, lyse the cells using a reporter lysis buffer.

-

Measure the luciferase activity in the cell lysate using a luminometer after adding the luciferase substrate.

-

Normalize the luciferase activity to the total protein concentration in the lysate.

Cytotoxicity Assessment by MTT Assay

The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with varying concentrations of the cationic lipid formulations.

-

Incubate for 24-48 hours.

-

Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

-

Living cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Cell viability is expressed as a percentage of the absorbance of untreated control cells.

Cellular Uptake and Cytotoxicity Pathways

The primary mechanism of cellular uptake of lipoplexes is endocytosis. Once inside the cell, the lipoplexes must escape the endosome to release the nucleic acid cargo into the cytoplasm. The "proton sponge" hypothesis and the fusogenic properties of lipids like DOPE are thought to play a role in this process.

While essential for transfection, the cationic nature of these lipids is also a major source of cytotoxicity. High concentrations of cationic lipids can lead to membrane destabilization, mitochondrial dysfunction, and the induction of cell death pathways.

DOTAP-induced cytotoxicity can occur through both apoptosis and necrosis. Some studies suggest that cationic nanocarriers can induce acute cell necrosis by impairing the function of the Na+/K+-ATPase, a crucial ion pump in the plasma membrane. This leads to an influx of Na+ and water, causing cell swelling and eventual lysis. The release of intracellular components from necrotic cells can trigger an inflammatory response.

Below is a diagram illustrating a proposed pathway for DOTAP-induced cytotoxicity.

Conclusion

DOTAP and its analogues remain at the forefront of non-viral gene delivery research. A thorough understanding of their structure-activity relationships is paramount for the rational design of more efficient and safer delivery vectors. This guide has provided a comprehensive overview of the key structural features of these lipids, their impact on physicochemical and biological properties, and detailed protocols for their synthesis, formulation, and evaluation. By leveraging this knowledge, researchers can continue to innovate and optimize cationic lipid-based systems for a wide range of therapeutic applications.

References

- 1. A simple approach to DOTAP and its analogs bearing different fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Biophysical and lipofection studies of DOTAP analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Apoptotic and necrotic cell death induced by death domain receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Cationic nanocarriers induce cell necrosis through impairment of Na+/K+-ATPase and cause subsequent inflammatory response - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Apoptotic and necrotic cell death induced by death domain receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of DOTAP Liposomes with Cell Membranes

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Cationic liposomes, particularly those formulated with 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP), are pivotal non-viral vectors for the delivery of therapeutic molecules such as nucleic acids and various drugs. Their efficacy is intrinsically linked to the way they interact with and traverse the cell membrane. This technical guide provides a comprehensive overview of the core mechanisms governing the interaction between DOTAP liposomes and the cell membrane, from initial electrostatic binding to cellular uptake and intracellular fate. We present a compilation of quantitative data, detailed experimental protocols for characterization and analysis, and visual diagrams of key pathways and workflows to serve as a practical resource for researchers in the field.

Introduction to DOTAP Liposomes

DOTAP is a cationic lipid characterized by a positively charged headgroup and unsaturated hydrocarbon tails.[1][2] This positive charge is fundamental to its function, facilitating the condensation of negatively charged molecules like DNA and siRNA into complexes known as lipoplexes.[1] Furthermore, the overall positive surface charge of DOTAP-containing liposomes promotes a strong electrostatic interaction with the predominantly negatively charged cell surface, which is the initial and critical step for cellular entry.[3] The formulation of DOTAP liposomes often includes helper lipids, such as 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) and cholesterol, which enhance stability and facilitate the release of cargo from endosomes.[4]

Physicochemical Properties and Cellular Interaction: Quantitative Data

The physical characteristics of DOTAP liposomes, such as particle size, polydispersity index (PDI), and zeta potential (surface charge), are critical determinants of their interaction with cells. These properties are highly dependent on the lipid composition and the molar ratio of the components.

Table 1: Physicochemical Properties of Various DOTAP Liposome Formulations

| Formulation (Molar Ratio) | Particle Size (d.nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

|---|---|---|---|---|

| DOTAP:Cholesterol:ATRA (5:4:1) | 231 ± 2.35 | - | 6.4 ± 1.19 | [5] |

| DOTAP/Chol/DOPE (1/0.75/0.5) | ~200-250 | 0.17 - 0.27 | ~+55 | [6] |

| C5-0 (DPPC:DOPE:Chol:DOTAP 45:25:25:5) | ~130 | <0.2 | +15 | [4][7] |

| C10-0 (DPPC:DOPE:Chol:DOTAP 40:25:25:10) | ~135 | <0.2 | +25 | [4][7] |

| C20-0 (DPPC:DOPE:Chol:DOTAP 30:25:25:20) | ~140 | <0.2 | +38 | [4][7] |

| C40-0 (DPPC:DOPE:Chol:DOTAP 10:25:25:40) | ~145 | <0.2 | +46.2 | [4][7] |

| DOTAP/DOPC/Cholesterol (40:40:20) | ~120 | - | +34.9 |[8] |

Table 2: Impact of DOTAP Concentration on Cellular Uptake and Viability

| Cell Line | DOTAP Concentration (mol%) | Cellular Uptake/Transfection | Cytotoxicity | Reference |

|---|---|---|---|---|

| Hs-766T (Pancreatic) | 5-10 | Increased membrane binding | Low | [4][7] |

| Hs-766T (Pancreatic) | 20-40 | Enhanced membrane binding and intracellular uptake | Moderate | [4][7] |

| Hs-766T (Pancreatic) | 50 | - | High (>60% cell detachment) | [4] |

| HeLa | Increasing DOTAP | Increased cellular uptake | - | [9] |

| Various (Huh7, AGS, COS7, A549) | Varied DOTAP:DOPE ratios | Cell-type dependent | High DOTAP can be cytotoxic |[10] |

Core Mechanisms of Cellular Interaction and Uptake

The interaction of DOTAP liposomes with the cell membrane is a multi-stage process, primarily driven by endocytosis.

-

Adsorption: The positively charged liposomes are electrostatically attracted to the negatively charged proteoglycans on the cell surface.[3]

-

Endocytosis: This is the main route of entry for DOTAP liposomes.[4] The primary pathway involved is clathrin-mediated endocytosis .[3] This process involves the recruitment of clathrin proteins to the plasma membrane, which then invaginates to form a clathrin-coated pit that buds off into the cytoplasm as a vesicle containing the liposome.[11]

-

Endosomal Escape: Once inside the cell within an endosome, the liposome must release its cargo into the cytoplasm to be effective. The cationic lipids in the liposome interact with anionic lipids in the endosomal membrane, leading to membrane destabilization and the release of the payload. The presence of fusogenic lipids like DOPE is known to enhance this step.[4]

-

Cellular Stress and ROS Production: High concentrations of cationic lipids can lead to cytotoxicity. This is partly due to the induction of reactive oxygen species (ROS), which can cause oxidative stress and damage cellular components, potentially leading to apoptosis.[2][12]

Experimental Protocols

Detailed and standardized protocols are crucial for the reproducible synthesis and evaluation of DOTAP liposomes.

Protocol for DOTAP Liposome Preparation (Thin-Film Hydration Method)

-

Lipid Mixture Preparation: Dissolve DOTAP and any helper lipids (e.g., Cholesterol, DOPE) in a suitable organic solvent (e.g., chloroform or a chloroform/methanol mixture) in a round-bottom flask.[13]

-

Film Formation: Evaporate the organic solvent using a rotary evaporator under vacuum. This process leaves a thin, uniform lipid film on the inner surface of the flask.[13]

-

Hydration: Hydrate the lipid film with an aqueous buffer (e.g., PBS, HEPES-buffered saline) by gentle rotation. The temperature of the hydration buffer should be above the phase transition temperature of the lipids. This process results in the formation of multilamellar vesicles (MLVs).[13]

-

Size Reduction (Sonication/Extrusion):

-

Sonication: To produce small unilamellar vesicles (SUVs), the MLV suspension can be sonicated using a probe sonicator on ice.

-

Extrusion: For a more uniform size distribution, the MLVs are repeatedly passed through polycarbonate membranes with a defined pore size (e.g., 100 nm) using a lipid extruder.

-

-

Purification: Remove any unencapsulated material by methods such as dialysis or size exclusion chromatography.

Protocol for Physicochemical Characterization (DLS)

Dynamic Light Scattering (DLS) is used to determine the particle size, size distribution (PDI), and zeta potential.

-

Sample Preparation: Dilute the liposome suspension in an appropriate buffer (e.g., distilled water or PBS) to a suitable concentration to avoid multiple scattering effects.

-

Size and PDI Measurement:

-

Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

-

Place the diluted sample in a cuvette and insert it into the instrument.

-

The instrument measures the fluctuations in scattered light intensity caused by the Brownian motion of the liposomes.[14][15]

-

The software calculates the hydrodynamic diameter (size) and the polydispersity index (PDI) from the autocorrelation function of the intensity fluctuations.[14]

-

-

Zeta Potential Measurement:

-

For zeta potential, the sample is placed in a specialized electrode-containing cuvette.

-

An electric field is applied, causing the charged liposomes to move towards the oppositely charged electrode (electrophoresis).

-

The instrument measures the velocity of this movement using laser Doppler velocimetry and calculates the zeta potential.

-

Protocol for Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[16][17]

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.[16]

-

Treatment: Remove the culture medium and add fresh medium containing various concentrations of the DOTAP liposome formulation. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.[16]

-

Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.[17]

-

Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[17]

-

Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.[17]

-

Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Protocol for Cellular Uptake Quantification (Flow Cytometry)

Flow cytometry allows for the high-throughput quantification of cellular uptake of fluorescently labeled liposomes.[18][19]

-

Liposome Labeling: Prepare liposomes incorporating a fluorescent lipid dye (e.g., Rhodamine-PE, DiD).[5]

-

Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to attach. Treat the cells with the fluorescently labeled liposomes for various time points.[18]

-

Cell Harvesting: Wash the cells with PBS to remove non-adherent liposomes. Detach the cells using a gentle dissociation reagent like trypsin.[18]

-

Staining (Optional): Cells can be stained with a viability dye (e.g., Propidium Iodide) to exclude dead cells from the analysis.

-

Flow Cytometry Analysis:

-

Resuspend the cells in FACS buffer (e.g., PBS with 2% FBS).[5]

-

Run the samples on a flow cytometer.

-

Excite the fluorophore with the appropriate laser and detect the emission signal.

-

Analyze the data to determine the percentage of fluorescently positive cells and the mean fluorescence intensity, which correspond to the extent of liposome uptake.[18]

-

Protocol for Cellular Uptake Visualization (Confocal Microscopy)

Confocal microscopy provides high-resolution images to visualize the subcellular localization of liposomes.[20][21]

-

Cell Seeding: Seed cells on glass-bottom dishes or coverslips to allow for high-resolution imaging.

-

Treatment: Treat the cells with fluorescently labeled liposomes as described for flow cytometry.

-

Staining: After incubation, wash the cells with PBS. The cell nuclei can be counterstained with a fluorescent dye like DAPI or Hoechst. The cell membrane can also be stained if desired.

-

Fixation (Optional): Cells can be fixed with paraformaldehyde to preserve their structure, although live-cell imaging is often preferred to observe dynamic processes.

-

Imaging:

Visualizations: Pathways and Workflows

Visual diagrams help in conceptualizing the complex processes involved in DOTAP liposome research.

Caption: Workflow for DOTAP liposome preparation and characterization.

References

- 1. researchgate.net [researchgate.net]

- 2. Oxidative Stress Can Affect the Gene Silencing Effect of DOTAP Liposome in an In Vitro Translation System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Relationships between Liposome Properties, Cell Membrane Binding, Intracellular Processing, and Intracellular Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Preparation, Administration, and Assessment of In vivo Tissue-Specific Cellular Uptake of Fluorescent Dye-Labeled Liposomes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Liposomes and MTT cell viability assay: An incompatible affair. [iris.unica.it]

- 7. researchgate.net [researchgate.net]

- 8. A Comparison of Cellular Uptake Mechanisms, Delivery Efficacy, and Intracellular Fate between Liposomes and Extracellular Vesicles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. DOTAP/DOPE ratio and cell type determine transfection efficiency with DOTAP-liposomes. | Sigma-Aldrich [sigmaaldrich.com]

- 11. Clathrin-Mediated Endocytosis - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Reactive Oxygen Species (ROS) Activated Liposomal Cell Delivery using a Boronate-Caged Guanidine Lipid - PMC [pmc.ncbi.nlm.nih.gov]

- 13. m.youtube.com [m.youtube.com]

- 14. youtube.com [youtube.com]

- 15. m.youtube.com [m.youtube.com]

- 16. m.youtube.com [m.youtube.com]

- 17. m.youtube.com [m.youtube.com]

- 18. Tailoring the lipid composition of nanoparticles modulates their cellular uptake and affects the viability of triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 19. protocols.io [protocols.io]

- 20. Visualizing NBD-lipid Uptake in Mammalian Cells by Confocal Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Determination of the Subcellular Distribution of Fluorescently Labeled Liposomes Using Confocal Microscopy | Springer Nature Experiments [experiments.springernature.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Endosomal Escape Mechanism of DOTAP-based Lipoplexes

This technical guide provides a comprehensive overview of the core mechanisms governing the endosomal escape of lipoplexes formulated with the cationic lipid 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP). Endosomal escape is a critical, often rate-limiting, step in the intracellular delivery of nucleic acids and other therapeutic macromolecules. Understanding and optimizing this process is paramount for the rational design of effective non-viral gene delivery vectors.

Introduction: The Endosomal Barrier

Cationic liposomes, which form complexes known as lipoplexes with polyanionic nucleic acids (e.g., pDNA, mRNA, siRNA), are widely used non-viral vectors for gene delivery.[1] The process begins with the electrostatic interaction between the positively charged lipoplex and the negatively charged cell surface, triggering cellular uptake through various endocytic pathways.[2][3] Once internalized, the lipoplex is sequestered within an endosome. For the therapeutic cargo to be effective, it must be released from the endosome into the cytoplasm before the endosome matures into a lysosome, where the cargo would be degraded by acidic hydrolases.[4][5] This release process is termed endosomal escape and is a major determinant of transfection efficiency.[6]

Core Mechanism of Endosomal Escape for DOTAP Lipoplexes

Unlike polymeric vectors that may utilize a "proton sponge" effect, the endosomal escape of DOTAP-based lipoplexes is primarily driven by direct interactions with the endosomal membrane, leading to membrane destabilization and fusion.[7][8][9]

Electrostatic Interaction and Lipid Exchange

Upon entering the acidic environment of the late endosome, the process is initiated by the strong electrostatic interaction between the cationic lipids (DOTAP) of the lipoplex and the anionic lipids (e.g., phosphatidylserine) present on the inner leaflet of the endosomal membrane.[8][10] This charge-driven attraction facilitates a "lipid flip-flop," where anionic endosomal lipids are drawn into the lipoplex structure and cationic DOTAP lipids integrate into the endosomal membrane. This exchange disrupts the integrity of both membranes, leading to destabilization.[8]

The Role of Helper Lipids and Non-Bilayer Structures

The efficiency of membrane destabilization is significantly enhanced by the inclusion of neutral "helper" lipids in the DOTAP formulation.

-

DOPE (Dioleoylphosphatidylethanolamine): DOPE is the most common and effective helper lipid for promoting endosomal escape.[5] Due to its small headgroup and conical molecular shape, DOPE has a high propensity to form non-bilayer, inverted hexagonal (HII) phases.[11][12] The acidic pH of the endosome can further promote this transition.[2] The formation of these HII structures within the endosomal membrane creates transient pores and packing defects, ultimately leading to membrane fusion and the release of the lipoplex contents into the cytoplasm.[5] Formulations containing DOPE consistently show substantially higher transfection efficiency than those with lipids like DOPC, which favor stable lamellar structures.[11][12]

-

Cholesterol (Chol): Cholesterol is often included to enhance the stability of lipoplexes in serum.[13] It can also increase transfection efficiency. While it doesn't promote HII phase formation like DOPE, cholesterol may contribute by activating multiple endocytic uptake pathways, providing more opportunities for escape.[14] Additionally, it helps form separated nanodomains on the vesicle surface, which can influence interactions with serum proteins and cell membranes.[13]

Multicomponent lipoplexes that incorporate DOTAP with helper lipids like DOPE and cholesterol are often 10 to 100 times more efficient than simple binary (e.g., DOTAP/DOPC) formulations, primarily due to their intrinsic ability to rupture endosomes.[1]

Quantitative Data on Lipoplex Performance

The following tables summarize key quantitative data from studies on DOTAP-based lipoplexes.

| Lipoplex Formulation | Parameter | Value | Cell Line | Key Finding |

| DOTAP–DOPC | Zeta-potential | +50.3 ± 1.6 mV | CHO | - |

| DC-Chol–DOPE | Zeta-potential | +60.0 ± 2.5 mV | CHO | - |

| DOTAP–DOPC/DNA | Cellular Uptake | ~40% | CHO | High uptake does not guarantee high transfection if endosomal escape is poor.[15] |

| DC-Chol–DOPE/P-DNA | Cellular Uptake | <10% | CHO | Lower uptake but higher transfection efficiency, suggesting efficient escape.[15] |

| DOTAP/Chol (1:3 ratio) | Transfection | High | - | Optimal ratio for GFP-expressing mRNA delivery.[13] |

Table 1: Physicochemical Properties and Cellular Uptake of Cationic Lipoplexes.

| Formulation | Helper Lipid | Transfection Efficiency | Intracellular Fate | Reference |

| DOTAP-based | DOPE | Substantially higher | Rapid endosomal trafficking and nuclear DNA accumulation. | [11][12] |

| DOTAP-based | DOPC | Significantly lower | Remained within late endo-lysosomal compartments. | [11][12] |

| Multicomponent (DOTAP/DC-Chol/DOPC/DOPE) | DOPE, DOPC | 10-100x higher than binary | High efficiency of endosomal rupture; DNA distributed in cytoplasm and nucleus. | [1] |

| Binary (DOTAP/DOPC) | DOPC | Low | Trapped in compact perinuclear endosomes. | [1][4] |

Table 2: Influence of Helper Lipids on Transfection Efficiency and Intracellular Trafficking.

Visualization of Key Processes

Endosomal Escape Pathway

Caption: Proposed mechanism of endosomal escape for DOTAP/DOPE-based lipoplexes.

Experimental Workflow for Quantifying Endosomal Escape

Caption: Workflow for quantifying endosomal escape using fluorescence co-localization analysis.

Experimental Protocols

Protocol for Lipoplex Formation (General)

This protocol describes a standard method for preparing DOTAP-based lipoplexes.

-

Lipid Film Hydration:

-

Co-dissolve DOTAP and a helper lipid (e.g., DOPE) in a suitable organic solvent (e.g., chloroform) in a round-bottom flask at the desired molar ratio.

-

Remove the solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the flask wall.

-

Further dry the film under high vacuum for at least 2 hours to remove residual solvent.

-

-

Hydration and Sonication:

-

Hydrate the lipid film with an appropriate aqueous buffer (e.g., sterile nuclease-free water or HEPES-buffered saline) to a final lipid concentration of 1-2 mg/mL.

-

Vortex the suspension vigorously to form multilamellar vesicles (MLVs).

-

To create small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).

-

-

Complexation with Nucleic Acid:

-

Dilute the desired amount of nucleic acid in a separate tube with the same buffer.

-

Add the cationic liposome suspension to the diluted nucleic acid solution dropwise while gently vortexing. Note: The order of addition can be critical. Adding lipids to the nucleic acid is generally preferred to avoid aggregation.

-

Incubate the mixture at room temperature for 15-30 minutes to allow for stable lipoplex formation. The resulting lipoplexes are now ready for in vitro or in vivo use.

-

Protocol for In Vitro Transfection and Luciferase Assay

This protocol is for assessing the functional delivery of a plasmid encoding a reporter gene like luciferase.

-

Cell Seeding:

-

One day prior to transfection, seed cells in a 24-well plate at a density that will result in 70-80% confluency at the time of transfection.

-

-

Transfection:

-

Prepare lipoplexes containing the luciferase-encoding plasmid DNA as described in Protocol 5.1. The lipid-to-DNA ratio should be optimized for the specific cell line.

-

Gently add the lipoplex solution to the cells in each well containing fresh culture medium (serum-containing or serum-free, depending on the experimental design).

-

Incubate the cells with the lipoplexes for 4-6 hours at 37°C in a CO2 incubator.

-

After incubation, remove the transfection medium and replace it with fresh, complete growth medium.

-

-

Luciferase Assay:

-

Incubate the cells for an additional 24-48 hours to allow for gene expression.

-

Wash the cells with phosphate-buffered saline (PBS).

-

Lyse the cells using a suitable lysis buffer (e.g., provided in a commercial luciferase assay kit).

-

Transfer the cell lysate to a luminometer plate.

-

Add the luciferase substrate to each well and immediately measure the luminescence using a luminometer.

-

Normalize the luciferase activity to the total protein concentration in the lysate (determined by a BCA or Bradford assay) to account for differences in cell number.

-

Protocol for Quantifying Endosomal Escape via Microscopy

This protocol provides a method to visually and quantitatively assess endosomal escape.[15]

-

Preparation:

-

Prepare lipoplexes using a fluorescently labeled lipid (e.g., NBD-PE, Green) and a fluorescently labeled nucleic acid (e.g., Cy3-DNA, Red) as per Protocol 5.1.

-

Seed cells on glass-bottom dishes suitable for live-cell imaging.

-

-

Incubation and Staining:

-

Treat the cells with the doubly labeled lipoplexes for a defined period (e.g., 3 hours).

-

During the final 30 minutes of incubation, add a marker for late endosomes/lysosomes (e.g., LysoTracker Green) to the medium.

-

-

Imaging:

-

Wash the cells gently with fresh medium to remove extracellular lipoplexes.

-

Immediately acquire multi-channel fluorescence images using a live-cell confocal microscope.

-

-

Analysis:

-

Analyze the images using software like ImageJ.

-

Identify intracellular vesicles where the lipid (Green) and nucleic acid (Red) signals co-localize, appearing as yellow. This represents trapped cargo.

-

Identify areas where the nucleic acid signal (Red) is present in the cytoplasm without a corresponding lipid or endosome signal. This represents escaped cargo.

-

Calculate the fraction of cytoplasmic DNA, F(cyt), as the pixel area of the red-only signal divided by the total pixel area of all intracellular red signals (red + yellow).[15] This provides a quantitative estimate of escape efficiency.

-

References

- 1. Efficient Escape from Endosomes Determines the Superior Efficiency of Multicomponent Lipoplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. encapsula.com [encapsula.com]

- 3. scielo.br [scielo.br]

- 4. Role of temperature-independent lipoplex–cell membrane interactions in the efficiency boost of multicomponent lipoplexes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]

- 6. A molecular view on the escape of lipoplexed DNA from the endosome - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Functional lipids and lipoplexes for improved gene delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The thermodynamics of endosomal escape and DNA release from lipoplexes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 11. The role of the helper lipid on the DNA transfection efficiency of lipopolyplex formulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. research.edgehill.ac.uk [research.edgehill.ac.uk]

- 13. Optimization of DOTAP/chol Cationic Lipid Nanoparticles for mRNA, pDNA, and Oligonucleotide Delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of cholesterol on the transfection efficiency of DOTAP-containing lipoplexes – TechConnect Briefs [briefs.techconnect.org]

- 15. escholarship.org [escholarship.org]

Safety and Toxicity Profile of DOTAP Chloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

DOTAP chloride (1,2-dioleoyl-3-trimethylammonium-propane chloride) is a widely utilized cationic lipid essential for the formulation of lipid nanoparticles (LNPs) for nucleic acid delivery in research and therapeutic applications. Its positive charge facilitates the encapsulation of negatively charged genetic material and subsequent interaction with cell membranes, enabling cellular uptake. While recognized for its transfection efficiency, a thorough understanding of its safety and toxicity profile is paramount for its responsible development and application in drug delivery systems. This guide provides a comprehensive overview of the known safety and toxicity aspects of DOTAP chloride, including its physicochemical properties, in vitro and in vivo toxicity, genotoxicity, and the signaling pathways it influences. Detailed experimental protocols for key toxicity assessments are also provided to aid researchers in their evaluation of DOTAP chloride-based formulations.

Physicochemical Properties and Hazard Identification

DOTAP chloride is a quaternary ammonium compound. Safety Data Sheets (SDS) for DOTAP chloride classify it as harmful if swallowed (Acute toxicity, oral, Category 4), a skin irritant, and a serious eye irritant.[1]

Table 1: Hazard Identification of DOTAP Chloride

| Hazard Statement | Classification |

| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) |

| H315: Causes skin irritation | Skin corrosion/irritation (Category 2) |

| H319: Causes serious eye irritation | Serious eye damage/eye irritation (Category 2A) |

| H335: May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) |

Source: MedChemExpress SDS[1]

In Vitro Toxicity

The in vitro toxicity of DOTAP chloride is a critical consideration in the early stages of formulation development. The primary mechanisms of toxicity are related to its cationic nature, which can lead to membrane disruption, mitochondrial dysfunction, and the induction of oxidative stress.

Cytotoxicity

DOTAP chloride's cytotoxicity is cell-type dependent and influenced by its concentration and the overall formulation of the lipid nanoparticle. While it is generally considered to have a more favorable cytotoxicity profile than some other cationic lipids, it is essential to determine the half-maximal inhibitory concentration (IC50) for each specific cell line and formulation.

Table 2: Representative IC50 Values for Cationic Lipids

| Cell Line | Cationic Lipid Formulation | IC50 (µM) | Reference |

| HUVECs | PTX-loaded PC/DOTAP liposomes | ~10-20 | (ResearchGate) |

| Pancreatic Cancer Cell Lines (MIA PaCa-2, BxPC-3, PANC-1, HPAC) | TP421 (a triphenylphosphonium salt) | Sub-micromolar | (ResearchGate)[2] |

Mechanisms of Cytotoxicity

-

Membrane Disruption: The positive charge of DOTAP chloride can lead to interactions with the negatively charged cell membrane, potentially causing membrane destabilization and increased permeability.

-

Mitochondrial Dysfunction: Cationic lipids can accumulate in mitochondria, leading to a decrease in mitochondrial membrane potential and subsequent induction of apoptosis.

-

Oxidative Stress: DOTAP chloride-containing liposomes have been shown to induce the generation of reactive oxygen species (ROS), which can lead to cellular damage.

In Vivo Toxicity

In vivo studies are crucial for understanding the systemic effects of DOTAP chloride-based formulations. These studies help to determine the acute toxicity, biodistribution, and potential for organ-specific toxicities.

Acute Toxicity

Acute toxicity studies are designed to determine the short-term adverse effects of a substance after a single dose. The median lethal dose (LD50) is a common metric for acute toxicity.

Table 3: Acute Oral Toxicity Estimates for Quaternary Ammonium Compounds

| Animal Model | Route of Administration | LD50 Range (mg/kg) |

| Rat | Oral | 250 - 1000 |

| Mouse | Oral | 150 - 1000 |

| Guinea Pig | Oral | 150 - 300 |

| Rabbit, Dog | Oral | ~500 |

Source: Santa Cruz Biotechnology, Inc. SDS[3] Note: These values are for the general class of quaternary ammonium compounds. The specific LD50 for DOTAP chloride may vary and should be determined through specific studies.

One in vivo study in mice using a DOTAP-based liposomal formulation administered intraperitoneally at a dose of 15 mg/kg showed no signs of acute toxicity.[4]

Inflammatory Response

A key aspect of the in vivo toxicity of cationic lipids is the induction of an inflammatory response. DOTAP chloride can activate innate immune signaling pathways, leading to the production of pro-inflammatory cytokines. This response is often transient but can contribute to local and systemic toxicity.

Genotoxicity

Genotoxicity assessment is a critical component of the safety evaluation of any new pharmaceutical ingredient. Standard assays to evaluate the genotoxic potential of a substance include the comet assay (single-cell gel electrophoresis) and the micronucleus test. To date, specific genotoxicity studies on DOTAP chloride are not widely published in the public domain. Therefore, it is recommended that these assays be performed to fully characterize its safety profile.

Signaling Pathways

DOTAP chloride, as a cationic lipid, can trigger cellular signaling pathways primarily related to innate immunity and cell death.

Inflammatory Signaling Pathway

The inflammatory response to cationic nanoparticles like those containing DOTAP chloride is often mediated through the activation of Toll-like receptor 4 (TLR4) and the subsequent activation of the nuclear factor-kappa B (NF-κB) signaling pathway.[5][6][7] This leads to the transcription and release of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.

Apoptosis Signaling Pathway

The induction of apoptosis by cationic lipids can be initiated through both extrinsic (death receptor-mediated) and intrinsic (mitochondria-mediated) pathways. The accumulation of DOTAP chloride in mitochondria can lead to the release of cytochrome c, which activates the caspase cascade, ultimately leading to programmed cell death.

Experimental Protocols

The following sections provide detailed methodologies for key experiments to assess the safety and toxicity of DOTAP chloride.

In Vitro Cytotoxicity Assessment: MTT Assay

This protocol describes the determination of cell viability upon exposure to DOTAP chloride using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

-

Target cell line

-

Complete cell culture medium

-

DOTAP chloride solution

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.

-

Treatment: Prepare serial dilutions of DOTAP chloride in serum-free medium. Remove the culture medium from the wells and add 100 µL of the DOTAP chloride dilutions. Include untreated cells as a control.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Genotoxicity Assessment: Comet Assay (Alkaline)

This protocol outlines the steps for evaluating DNA strand breaks induced by DOTAP chloride using the alkaline comet assay.[4][8][9][10][11]

Materials:

-

Target cell line or isolated primary cells

-

DOTAP chloride solution

-

Low melting point agarose (LMPA)

-

Normal melting point agarose (NMPA)

-

Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 added fresh)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

-

Neutralization buffer (0.4 M Tris, pH 7.5)

-

DNA staining solution (e.g., SYBR Green or ethidium bromide)

-

Microscope slides

-

Electrophoresis unit

-

Fluorescence microscope with appropriate filters

Procedure:

-

Cell Treatment: Expose cells to various concentrations of DOTAP chloride for a defined period.

-

Slide Preparation: Mix a suspension of treated cells with LMPA and layer onto a pre-coated NMPA slide.

-

Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C to lyse the cells and unfold the DNA.

-

Alkaline Unwinding: Place the slides in the electrophoresis unit filled with alkaline electrophoresis buffer for 20-40 minutes to allow the DNA to unwind.

-

Electrophoresis: Apply a voltage of ~25V for 20-30 minutes.

-

Neutralization: Neutralize the slides by washing with neutralization buffer.

-

Staining and Visualization: Stain the DNA with a fluorescent dye and visualize the "comets" using a fluorescence microscope.

-

Data Analysis: Quantify the DNA damage by measuring the length of the comet tail and the percentage of DNA in the tail.

Genotoxicity Assessment: In Vitro Micronucleus Test

This protocol describes the procedure for detecting chromosomal damage by quantifying micronuclei in cells treated with DOTAP chloride.[12][13][14][15]

Materials:

-

Proliferating target cell line

-

DOTAP chloride solution

-

Cytochalasin B (for cytokinesis block)

-

Hypotonic solution (e.g., 0.075 M KCl)

-

Fixative (e.g., methanol:acetic acid, 3:1)

-

DNA stain (e.g., Giemsa or acridine orange)

-

Microscope slides

-

Microscope

Procedure:

-

Cell Treatment: Treat cells with various concentrations of DOTAP chloride for approximately 1.5-2 cell cycles.

-

Cytokinesis Block: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells.

-

Cell Harvest: Harvest the cells by trypsinization.

-

Hypotonic Treatment: Treat the cells with a hypotonic solution to swell the cytoplasm.

-

Fixation: Fix the cells with a suitable fixative.

-

Slide Preparation: Drop the fixed cell suspension onto clean microscope slides and allow to air dry.

-

Staining: Stain the slides with a DNA-specific stain.

-

Scoring: Score the frequency of micronuclei in binucleated cells under a microscope.

In Vivo Acute Oral Toxicity Study (Up-and-Down Procedure)

This protocol is a guideline for determining the acute oral LD50 of DOTAP chloride in rodents, following the Up-and-Down Procedure (UDP) to minimize animal use.[16][17][18][19]

Animals:

-

Healthy, young adult rodents (e.g., rats or mice), typically females.

Procedure:

-

Dose Selection: The starting dose is selected based on available data. For quaternary ammonium compounds, a starting dose within the 250-1000 mg/kg range would be appropriate.

-

Dosing: A single animal is dosed with the starting concentration.

-

Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

-

Dose Adjustment:

-

If the animal survives, the next animal is dosed at a higher level (e.g., by a factor of 3.2).

-

If the animal dies, the next animal is dosed at a lower level.

-

-

Termination: The study is continued until a stopping criterion is met (e.g., a certain number of reversals in outcome have occurred).

-

LD50 Calculation: The LD50 is calculated using specialized software based on the pattern of outcomes.

Conclusion

DOTAP chloride remains a valuable tool in the field of nucleic acid delivery. However, a comprehensive understanding and careful evaluation of its safety and toxicity are non-negotiable for its translation into clinical applications. This guide summarizes the current knowledge on the toxicity profile of DOTAP chloride and provides standardized protocols for its assessment. Researchers and drug developers are encouraged to perform thorough toxicological evaluations of their specific DOTAP chloride-containing formulations to ensure their safety and efficacy. Further research is warranted to establish a more comprehensive database of quantitative toxicity data, including IC50 values across a broader range of cell lines and definitive LD50 values for various routes of administration.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. datasheets.scbt.com [datasheets.scbt.com]

- 4. 21stcenturypathology.com [21stcenturypathology.com]

- 5. TLR4/NF-κB axis signaling pathway-dependent up-regulation of miR-625-5p contributes to human intervertebral disc degeneration by targeting COL1A1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Relation between TLR4/NF-κB signaling pathway activation by 27-hydroxycholesterol and 4-hydroxynonenal, and atherosclerotic plaque instability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inappropriate Activation of TLR4/NF-κB is a Cause of Heart Failure – ScienceOpen [scienceopen.com]

- 8. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 9. mcgillradiobiology.ca [mcgillradiobiology.ca]

- 10. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]

- 11. Evaluation of the Major Steps in the Conventional Protocol for the Alkaline Comet Assay [mdpi.com]

- 12. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 13. A protocol for the in vitro micronucleus test. I. Contributions to the development of a protocol suitable for regulatory submissions from an examination of 16 chemicals with different mechanisms of action and different levels of activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 17. uoanbar.edu.iq [uoanbar.edu.iq]

- 18. Advances in acute toxicity testing: strengths, weaknesses and regulatory acceptance - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

Alternative names for N-(1-(2,3-dioleyloxy)propyl)-N,N,N-trimethylammonium

An In-Depth Technical Guide to N-(1-(2,3-dioleyloxy)propyl)-N,N,N-trimethylammonium for Researchers and Drug Development Professionals

Introduction

N-(1-(2,3-dioleyloxy)propyl)-N,N,N-trimethylammonium is a well-established cationic lipid that plays a pivotal role in non-viral gene delivery and drug formulation.[1][2] Its amphiphilic structure, featuring a positively charged headgroup and two oleyl chains, enables the formation of liposomes and lipid nanoparticles (LNPs) that can efficiently encapsulate and transport negatively charged molecules like nucleic acids (DNA, mRNA, siRNA) into cells.[3][4][5] This guide provides a comprehensive technical overview of this compound, including its alternative names, physicochemical properties, mechanism of action, experimental protocols, and key considerations for its use in research and development.

Alternative Names and Identifiers

The compound is known by several synonyms and identifiers in scientific literature and commercial products.

| Name / Identifier | Type | Reference |

| DOTMA | Abbreviation | [6][7][8] |

| DOTAP Chloride | Common Name | [4][9] |

| N-[1-(2,3-Dioleoyloxy)propyl]-N,N,N-trimethylammonium chloride | IUPAC-like Name | [10][11] |

| 1,2-dioleoyl-3-trimethylammonium-propane | Common Name | [1] |

| 1,2-di-O-octadecenyl-3-trimethylammonium | Chemical Name | [1] |

| N,N,N-trimethyl-2,3-bis[(9Z)-9-octadecen-1-yloxy]-1-propanaminium, monochloride | Formal Name | [8] |

| N,N,N-Trimethyl-2,3-bis((Z)-octadec-9-en-1-yloxy)propan-1-aminium chloride | Chemical Name | [6] |

| 2,3-bis[(Z)-octadec-9-enoxy]propyl-trimethylazanium;chloride | IUPAC Name | [6] |

| CAS Number | ||

| 104162-48-3 | Chloride Salt | [6][7][8] |

| 132172-61-3 | Chloride Salt | [4][10][11][12][13] |

Physicochemical Properties

A summary of the key quantitative data for N-(1-(2,3-dioleyloxy)propyl)-N,N,N-trimethylammonium chloride is presented below.

| Property | Value | Reference |

| Molecular Formula | C42H84ClNO2 | [6][7] |

| Molecular Weight | 670.6 g/mol | [6][8] |

| Appearance | White to off-white solid | [10][14] |

| Purity | ≥98% (HPLC) or >99% (TLC) | [10] |

| Solubility | Soluble in Ethanol (30 mg/ml), DMF (5 mg/ml), and sparingly in DMSO (0.5 mg/ml) and Ethanol:PBS (1:1) (0.5 mg/ml) | [8] |

| Storage | Store at < -10 °C | [10] |

Mechanism of Action in Gene Delivery

The primary application of this cationic lipid is in the delivery of nucleic acids. Its mechanism of action is a multi-step process involving the formation of a lipoplex, cellular uptake, and endosomal escape to release the genetic material into the cytoplasm.

-

Lipoplex Formation : The positively charged trimethylammonium headgroup interacts electrostatically with the negatively charged phosphate backbone of nucleic acids (DNA, RNA).[3] This interaction leads to the condensation of the nucleic acid and its encapsulation within a lipid bilayer, forming a stable nanoparticle known as a lipoplex.[1][3]

-

Cellular Uptake : The overall positive surface charge of the lipoplex facilitates its binding to the negatively charged proteoglycans on the surface of cell membranes, promoting cellular uptake, primarily through endocytosis.[4]

-

Endosomal Escape : Once inside the cell within an endosome, the cationic lipids are thought to interact with anionic lipids in the endosomal membrane. This interaction disrupts the endosomal membrane, allowing the lipoplex and its nucleic acid cargo to escape into the cytoplasm before being degraded by lysosomal enzymes.[1] Helper lipids like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) are often included in formulations to enhance this process.[15]

Mechanism of Cationic Lipid-Mediated Nucleic Acid Delivery.

Experimental Protocols

Successful application of this lipid in research requires careful optimization of protocols. Below are generalized methodologies for the preparation of lipid nanoparticles and for in-vitro cell transfection.

Protocol 1: Preparation of Lipid Nanoparticles (Thin-Film Hydration Method)

This is a common method for preparing liposomes or LNPs in a laboratory setting.[16]

-

Lipid Film Formation :

-

Hydration :

-

Hydrate the lipid film by adding an aqueous buffer (e.g., sterile RNase-free water or PBS) and agitating the flask. This process allows the lipids to self-assemble into multilamellar vesicles (MLVs).

-

-

Size Reduction (Extrusion) :

-

To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion through polycarbonate membranes with a specific pore size (e.g., 100 nm). This is typically done using a mini-extruder device.

-

-

Nucleic Acid Encapsulation :

-

The nucleic acid can be encapsulated either during the hydration step (passive loading) or by incubating the pre-formed cationic liposomes with the nucleic acid solution to allow for lipoplex formation (active loading).[17]

-

Protocol 2: General In-Vitro Transfection

This protocol outlines the basic steps for transfecting cultured cells.[18]

-

Cell Seeding :

-

The day before transfection, seed the cells in a multi-well plate at a density that will result in 70-90% confluency at the time of transfection.[18]

-

-

Preparation of Lipoplex :

-

In a sterile tube, dilute the desired amount of nucleic acid into a serum-free culture medium or a suitable buffer (e.g., HBS).

-

In a separate tube, dilute the cationic lipid reagent into the same volume of serum-free medium.

-

Combine the two solutions, mix gently by pipetting, and incubate at room temperature for 10-20 minutes to allow for the formation of lipoplexes.[18]

-

-

Transfection :

-

Remove the old medium from the cells and wash once with serum-free medium.

-

Add the lipoplex-containing medium to the cells.

-

Incubate the cells under their normal growth conditions (e.g., 37°C, 5% CO2) for 4-6 hours.[18]

-

-

Post-Transfection :

-

After the incubation period, replace the transfection medium with fresh, complete (serum-containing) culture medium.

-

Allow the cells to grow for 24-72 hours before analyzing for gene expression or gene silencing effects.[17]

-

General Workflow for In-Vitro Cell Transfection.

Factors Influencing Transfection Efficiency

The success of gene delivery using this lipid is highly dependent on several factors that must be optimized for each cell type and application.

-

Lipid to Nucleic Acid Ratio : The charge ratio between the cationic lipid and the anionic nucleic acid is critical. An optimal ratio ensures efficient condensation of the nucleic acid and results in a lipoplex with a net positive charge, facilitating cell surface interaction.[15]

-

Helper Lipids : The inclusion of neutral "helper" lipids like DOPE or cholesterol can significantly enhance transfection efficiency. DOPE promotes the disruption of the endosomal membrane, while cholesterol can improve the stability of the lipid bilayer.[1][15]

-

Cell Type and Condition : Different cell lines exhibit varying susceptibilities to transfection. It is essential to optimize conditions for each specific cell type. Healthy, actively dividing cells generally show higher transfection rates.[18]

-